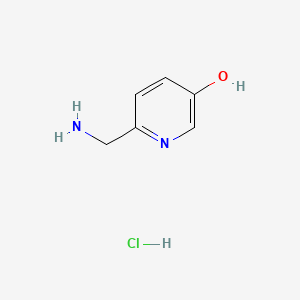
6-(Aminomethyl)pyridin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O . It is used in research and is a part of the heterocyclic building blocks, aromatic heterocycles, pyridines, organic building blocks, amines, and alcohols .
Molecular Structure Analysis
The molecular structure of 6-(Aminomethyl)pyridin-3-ol hydrochloride is represented by the formula C6H9ClN2O . The molecular weight of this compound is 160.60 .Physical And Chemical Properties Analysis
6-(Aminomethyl)pyridin-3-ol hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . .Aplicaciones Científicas De Investigación
Chemical Synthesis
6-(Aminomethyl)pyridin-3-ol hydrochloride: is a valuable intermediate in chemical synthesis. Its structure, containing both an amine and a hydroxyl group, makes it a versatile building block for constructing complex molecules. It can be used to synthesize various pharmacologically active compounds, including those with potential antiseptic, antihypertensive, and diuretic properties .
Material Science
In material science, this compound can contribute to the development of new materials with enhanced properties. For instance, it can be used to create polymers with specific functionalities or to modify the surface properties of materials to improve their interaction with other substances .
Chromatography
The compound’s unique structure allows it to act as a stationary phase modifier in chromatography. This can improve the separation of compounds in a mixture, which is crucial for analytical purposes and in the purification of chemical substances .
Analytical Chemistry
As an analytical reagent, 6-(Aminomethyl)pyridin-3-ol hydrochloride can be used in colorimetric assays or as a standard in quantitative analysis. Its reactivity with various chemical groups enables it to be used in the detection and measurement of other substances .
Biocatalysis
This compound can serve as a substrate or co-factor in enzymatic reactions. Its application in biocatalysis can lead to more sustainable and environmentally friendly chemical processes, as enzymes offer a milder alternative to traditional chemical catalysts .
Pharmaceutical Research
In pharmaceutical research, 6-(Aminomethyl)pyridin-3-ol hydrochloride can be used to develop new drugs. Its structure is similar to that of known pharmacophores, making it a candidate for drug discovery programs aimed at finding new treatments for various diseases .
Neurochemical Research
The compound has potential applications in neurochemical research due to its structural similarity to neurotransmitter analogs. It could be used to study neurotransmitter receptors and the mechanisms of signal transduction in the nervous system .
Biofuel Production
Lastly, the compound’s potential as a precursor for biofuel additives is noteworthy. Its chemical properties could be harnessed to improve the efficiency and sustainability of biofuel production, contributing to the development of renewable energy sources .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
6-(aminomethyl)pyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-6(9)4-8-5;/h1-2,4,9H,3,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFRNWYSKHZEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725492 |
Source


|
| Record name | 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1276056-66-6 |
Source


|
| Record name | 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





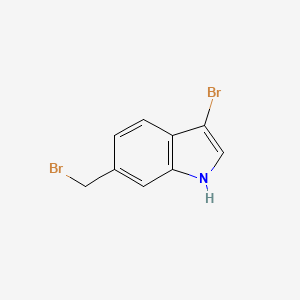


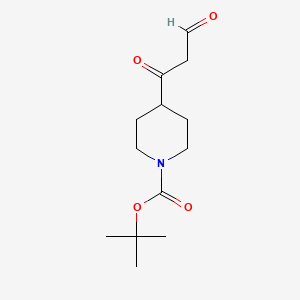
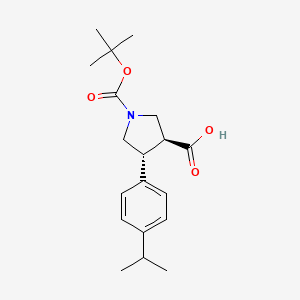
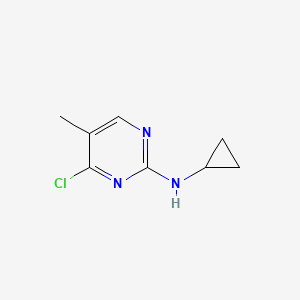
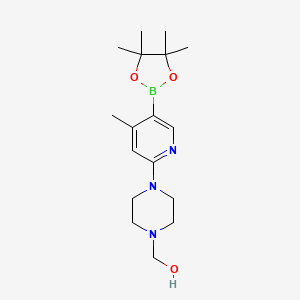

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
